3-bromo-5-chloro-1H-indole
Overview
Description
3-bromo-5-chloro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 3-bromo-5-chloro-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-1H-indole can be achieved through several methods. One common approach involves the bromination and chlorination of indole derivatives. For instance, starting with 5-chloroindole, bromination can be carried out using bromine in the presence of a suitable solvent like acetic acid . The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and other electrophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further halogenated indole derivatives, while oxidation can produce indole-2-carboxylic acids.
Scientific Research Applications
3-bromo-5-chloro-1H-indole has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: Similar in structure but lacks the chlorine atom at the 5th position.
3-chloroindole: Similar but lacks the bromine atom at the 3rd position.
5-chloroindole: Similar but lacks the bromine atom at the 3rd position.
Uniqueness
This dual halogenation provides distinct chemical properties that can be exploited in various synthetic and biological applications .
Properties
IUPAC Name |
3-bromo-5-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMTLPTFUWUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376619 | |
Record name | 3-bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-82-6 | |
Record name | 3-bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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